methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate

Description

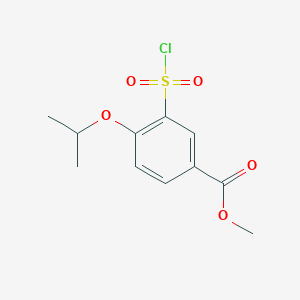

Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a chlorosulfonyl (-SO₂Cl) group at the meta position (C3), and an isopropoxy (-OCH(CH₃)₂) substituent at the para position (C4). This compound is of interest in organic synthesis due to the reactivity of the chlorosulfonyl group, which can undergo nucleophilic substitution to form sulfonamides or sulfonic acids.

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO5S/c1-7(2)17-9-5-4-8(11(13)16-3)6-10(9)18(12,14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGJYVQJPMBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Propan-2-yloxy)benzoic Acid

Starting material : 4-Hydroxybenzoic acid.

Reaction : Alkylation with isopropyl bromide under basic conditions.

| Conditions | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80°C, 12 h |

| Yield | 85–90% |

| Purification | Acidification with HCl, recrystallization from ethanol/water. |

The isopropoxy group is introduced via nucleophilic aromatic substitution, leveraging the electron-donating nature of the hydroxyl group’s conjugate base.

Sulfonation at Position 3

Substrate : 4-(Propan-2-yloxy)benzoic acid.

Reagent : Fuming sulfuric acid (30% SO₃).

| Conditions | Details |

|---|---|

| Temperature | 0–5°C (controlled addition), then 25°C, 4 h |

| Workup | Quenching into ice-water, neutralization with NaOH to pH 7–8 |

| Product | Sodium 3-sulfo-4-(propan-2-yloxy)benzoate. |

Sulfonation occurs meta to the electron-donating isopropoxy group, directed by its ortho/para-activating effects. The sodium salt form enhances solubility for subsequent steps.

Chlorosulfonylation with Thionyl Chloride

Substrate : Sodium 3-sulfo-4-(propan-2-yloxy)benzoate.

Reagent : Thionyl chloride (SOCl₂), catalytic DMF.

| Conditions | Details |

|---|---|

| Solvent | Toluene |

| Molar ratio | 1:3 (substrate:SOCl₂) |

| Temperature | Reflux (70°C), 5 h |

| Yield | 78% (crude), 94% purity by HPLC. |

| Product | 3-(Chlorosulfonyl)-4-(propan-2-yloxy)benzoyl chloride. |

Thionyl chloride converts the sulfonic acid to the reactive sulfonyl chloride. Excess SOCl₂ ensures complete conversion, while DMF catalyzes the reaction via transient Vilsmeier-Haack complex formation.

Esterification with Methanol

Substrate : 3-(Chlorosulfonyl)-4-(propan-2-yloxy)benzoyl chloride.

Reagent : Methanol (MeOH).

| Conditions | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → 25°C, 1–14 h |

| Workup | Solvent evaporation, chromatography (hexane:EtOAc 2:1 → 1:1). |

| Yield | 74% (after purification). |

The acyl chloride intermediate reacts with methanol to form the methyl ester. Controlled addition prevents exothermic side reactions.

Alternative Synthetic Routes

Direct Sulfonation of Methyl 4-(Propan-2-yloxy)benzoate

Advantage : Avoids handling hygroscopic sulfonic acid salts.

| Step | Conditions |

|---|---|

| Sulfonation | Oleum (20% SO₃), 50°C, 6 h |

| Chlorination | SOCl₂, DMF, reflux, 3 h |

| Yield | 65–70% (over two steps). |

This route sulfonates the pre-formed ester but risks sulfone byproduct formation due to ester deactivation.

Microwave-Assisted Synthesis

Protocol :

-

Sulfonation and chlorosulfonylation performed in a single step using SOCl₂ and H₂SO₄ under microwave irradiation (100°C, 30 min).

Critical Analysis of Reaction Parameters

Solvent Selection

Catalytic Additives

Temperature Control

-

Sulfonation : Low temperatures (0–5°C) prevent polysulfonation.

-

Chlorosulfonylation : Reflux conditions (70°C) ensure complete SOCl₂ activation.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Organic Synthesis

Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate acts as an intermediate in the synthesis of more complex organic molecules. Its chlorosulfonyl group is particularly reactive, allowing for various substitution reactions that can lead to the formation of diverse chemical entities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Electrophilic Substitution | Chlorosulfonyl group participates in electrophilic aromatic substitution | Substituted benzoates |

| Nucleophilic Attack | The sulfonyl group can engage in nucleophilic attacks | Sulfonic acid derivatives |

| Coupling Reactions | Can be used in coupling reactions to form biaryl compounds | Biaryl compounds |

Pharmaceutical Applications

This compound has been explored for its potential use in drug development. The unique functional groups present make it suitable for designing molecules with specific biological activities.

Case Study: Antimicrobial Activity

In a study examining various derivatives of chlorosulfonyl compounds, this compound was found to exhibit notable antimicrobial properties against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis through the reactivity of the chlorosulfonyl group.

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials with unique properties. Its ability to modify surface characteristics makes it valuable in creating materials with enhanced durability and functionality.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymerization | Used as a monomer or additive to enhance polymer properties |

| Surface Modification | Alters surface characteristics for improved adhesion or hydrophobicity |

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a) Methyl 2-Chloro-4-(Chlorosulfonyl)benzoate (CAS 260968-87-4)

- Structure : Chloro substituent at C2, chlorosulfonyl at C3.

- Key Differences : The C2 chloro group introduces steric hindrance, altering reactivity compared to the meta-positioned chlorosulfonyl group in the target compound. The absence of an isopropoxy group reduces lipophilicity (logP ≈ 1.8 vs. estimated 2.5 for the target compound) .

b) Methyl 3-(Chlorosulfonyl)benzoate (CAS 63555-50-0)

- Key Differences: Lack of isopropoxy group reduces molecular weight (248.68 g/mol vs. 296.73 g/mol for the target compound) and may decrease solubility in non-polar solvents. Reactivity at the chlorosulfonyl group is comparable, but absence of para substituents limits steric effects .

c) Methyl 4-(Chlorosulfonyl)benzoate (CAS 69812-51-7)

- Key Differences : Para-positioned chlorosulfonyl group directs electrophilic substitution differently. Applications include intermediates for sulfonamide antibiotics, similar to the target compound .

d) Methyl 3-(Chlorosulfonyl)-4-methoxybenzoate (CAS 192323-12-9)

Physical and Spectroscopic Properties

Biological Activity

Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorosulfonyl group attached to a benzoate structure, which is known to enhance reactivity and biological activity. The presence of the propan-2-yloxy group may contribute to its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to undergo chemical transformations. The chlorosulfonyl group acts as an electrophile, facilitating nucleophilic attacks by various biological molecules. This reactivity is crucial for the compound's potential as an anti-inflammatory or antimicrobial agent .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl compounds have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

This compound may also demonstrate anti-inflammatory properties. Studies on related compounds have shown that they can inhibit nitric oxide production in inflammatory models, suggesting a potential for treating inflammatory diseases .

Case Studies

- Occupational Exposure Studies : A study on similar sulfonamide compounds revealed significant sensitization among workers exposed to these chemicals, leading to respiratory issues such as asthma and rhinitis. This highlights the need for careful handling and further investigation into the safety profiles of compounds like this compound in industrial settings .

- Pharmacological Evaluation : In pharmacological studies, compounds with chlorosulfonyl groups have been evaluated for their efficacy against various pathogens. For instance, certain derivatives demonstrated potent inhibitory effects against bacterial strains, showcasing their potential as therapeutic agents .

Data Table: Biological Activity Comparison

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a precursor such as methyl 4-(propan-2-yloxy)benzoate. Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C to avoid side reactions). Monitor reaction progress via TLC and optimize yield by adjusting reaction time, stoichiometry, and catalysts (e.g., FeCl₃ for electrophilic substitution, as seen in analogous chlorination reactions ). Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield optimization may require iterative adjustments to solvent polarity and temperature.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and isopropoxy groups) and FT-IR to identify key functional groups (S=O stretch at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency (e.g., C: 45.2%, H: 4.3%, S: 7.5%) . For crystalline samples, X-ray diffraction (as in ) resolves ambiguities in regiochemistry.

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis of the chlorosulfonyl group. Use desiccants (silica gel) to avoid moisture ingress, as sulfonyl chlorides are prone to hydrolysis. Regularly monitor stability via NMR for decomposition signals (e.g., free –SO₃H formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT calculations)?

- Methodological Answer : Cross-validate results using multiple analytical techniques . For example, if NMR chemical shifts conflict with DFT-predicted values, confirm via X-ray crystallography (as in ) or adjust computational parameters (solvent models, basis sets). Investigate potential tautomerism or conformational flexibility. Use HPLC-MS to rule out impurities mimicking spectral anomalies .

Q. What strategies are effective in analyzing the environmental fate and ecological impact of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) to identify degradation products (e.g., sulfonic acids).

- Photolysis : Expose to UV-Vis light and analyze by LC-MS for photo-degradation pathways.

- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. How can reaction regioselectivity be controlled during the synthesis of derivatives (e.g., substituting the chlorosulfonyl group)?

- Methodological Answer : Employ protecting groups (e.g., silyl ethers for hydroxyls) to direct substitution. For nucleophilic attacks on the chlorosulfonyl group, optimize solvent polarity (DMF for polar nucleophiles) and temperature. Use kinetic vs. thermodynamic control: lower temperatures favor less stable but more reactive intermediates .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, perform molecular docking simulations (e.g., AutoDock Vina) guided by crystallographic data of analogous compounds . Validate with enzymatic assays (e.g., IC₅₀ determination via spectrophotometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.